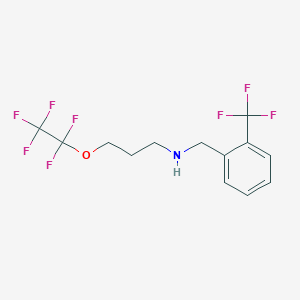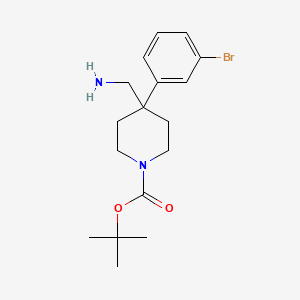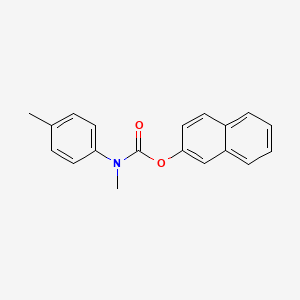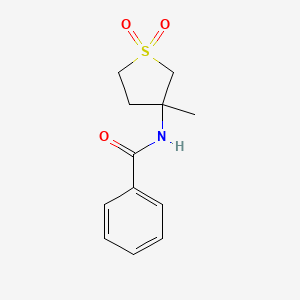
(3-Pentafluoroethyloxy-propyl)-(2-trifluoromethyl-benzyl)-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Pentafluoroethyloxy-propyl)-(2-trifluoromethyl-benzyl)-amine is a fluorinated organic compound known for its unique chemical properties and potential applications in various fields. The presence of multiple fluorine atoms in its structure imparts high thermal stability, chemical resistance, and unique reactivity, making it a valuable compound for scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Pentafluoroethyloxy-propyl)-(2-trifluoromethyl-benzyl)-amine typically involves multi-step organic reactions. One common synthetic route includes the reaction of 3-pentafluoroethyloxy-propylamine with 2-trifluoromethyl-benzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency. The use of advanced purification techniques such as distillation, crystallization, and chromatography is common to achieve the desired product specifications.
Analyse Des Réactions Chimiques
Types of Reactions
(3-Pentafluoroethyloxy-propyl)-(2-trifluoromethyl-benzyl)-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, converting the compound into its corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions are common, where the amine group can be replaced by other nucleophiles like halides, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Sodium hydroxide (NaOH), potassium carbonate (K₂CO₃)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Amines, alcohols
Substitution: Halides, thiols, alkoxides
Applications De Recherche Scientifique
(3-Pentafluoroethyloxy-propyl)-(2-trifluoromethyl-benzyl)-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds, which are valuable in materials science and catalysis.
Biology: Investigated for its potential as a bioactive molecule, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Medicine: Explored for its potential use in drug discovery and development, especially in the design of fluorinated drugs with improved metabolic stability and bioavailability.
Industry: Utilized in the production of specialty chemicals, polymers, and coatings that require high thermal and chemical resistance.
Mécanisme D'action
The mechanism of action of (3-Pentafluoroethyloxy-propyl)-(2-trifluoromethyl-benzyl)-amine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This can lead to the modulation of enzyme activity, receptor binding, and signal transduction pathways, ultimately affecting cellular processes and physiological responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3-Pentafluoroethyloxy-propyl)-(2-trifluoromethyl-phenyl)-amine
- (3-Pentafluoroethyloxy-propyl)-(2-trifluoromethyl-phenyl)-methanol
- (3-Pentafluoroethyloxy-propyl)-(2-trifluoromethyl-phenyl)-ketone
Uniqueness
Compared to similar compounds, (3-Pentafluoroethyloxy-propyl)-(2-trifluoromethyl-benzyl)-amine stands out due to its unique combination of fluorinated groups and amine functionality. This combination imparts distinct chemical reactivity and biological activity, making it a versatile compound for various applications. Its high thermal stability and resistance to chemical degradation further enhance its value in research and industrial settings.
Propriétés
Formule moléculaire |
C13H13F8NO |
|---|---|
Poids moléculaire |
351.23 g/mol |
Nom IUPAC |
3-(1,1,2,2,2-pentafluoroethoxy)-N-[[2-(trifluoromethyl)phenyl]methyl]propan-1-amine |
InChI |
InChI=1S/C13H13F8NO/c14-11(15,16)10-5-2-1-4-9(10)8-22-6-3-7-23-13(20,21)12(17,18)19/h1-2,4-5,22H,3,6-8H2 |
Clé InChI |
JYODCDVZMJCKQS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)CNCCCOC(C(F)(F)F)(F)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 2-[(3-{[(4-fluorophenyl)sulfonyl]amino}quinoxalin-2-yl)amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B12119827.png)
![1-Propanone, 1-[6-cyclohexyl-1-(1-oxopropyl)-3-phenylimidazo[4,5-e][1,3,4]thiadiazin-5(1H)-yl]-](/img/structure/B12119831.png)
![2,5-dichloro-N-[(2Z)-3-[(3-chloro-4-methoxyphenyl)amino]quinoxalin-2(1H)-ylidene]benzenesulfonamide](/img/structure/B12119836.png)

![4-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine](/img/structure/B12119851.png)
![5-{[2-(4-benzylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B12119858.png)
![3-{[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]methyl}-3,4-dihydro-1,2,3-benzotriazin-4-one](/img/structure/B12119861.png)




![(2E)-2-(3,4-dimethoxybenzylidene)-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B12119888.png)

![Benzoic acid, 4-[[(tetrahydro-2-furanyl)methoxy]methyl]-, methyl ester](/img/structure/B12119896.png)
